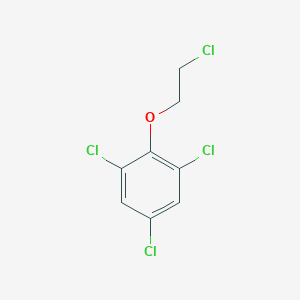











|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[C:8]([Cl:13])[C:3]=1[O:4][CH2:5][CH2:6]O.C(Cl)(Cl)(Cl)[Cl:15].S(Cl)(Cl)=O>[Cl-].C([N+](C)(C)C)C1C=CC=CC=1.O>[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[C:8]([Cl:13])[C:3]=1[O:4][CH2:5][CH2:6][Cl:15] |f:3.4|
|


|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(OCCO)C(=CC(=C1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](C)(C)C
|
|
Name
|
|
|
Quantity
|
146 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a three-necked, round-bottom flask fitted with a stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
thermometer, reflux condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
was slowly raised to 80° C. for a total reaction tme of 2.5 to 3 hours
|
|
Duration
|
2.75 (± 0.25) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 60° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with a 10% sodium hydroxide solution until it
|
|
Type
|
CUSTOM
|
|
Details
|
After an additional separation of the phases the organic phase
|
|
Type
|
WASH
|
|
Details
|
was washed again with water
|
|
Type
|
CUSTOM
|
|
Details
|
After a further separation of phases
|
|
Type
|
DISTILLATION
|
|
Details
|
the carbon tetrachloride was distilled off
|
|
Type
|
CUSTOM
|
|
Details
|
to yield an oil which
|
|
Type
|
CUSTOM
|
|
Details
|
slowly crystallized
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(OCCCl)C(=CC(=C1)Cl)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 257 g | |
| YIELD: PERCENTYIELD | 98% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |